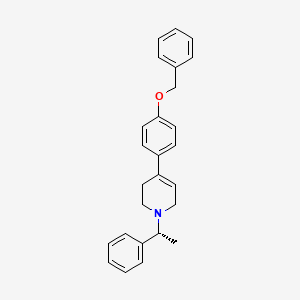

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine

Description

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (CAS: 257928-43-1) is a chiral tetrahydropyridine derivative with a molecular formula of C₂₆H₂₇NO and a molecular weight of 369.5 g/mol . Key physical properties include a density of 1.108–1.109 g/cm³, a predicted boiling point of 507.4±50.0°C, and a pKa of 7.87±0.40 . The compound features a benzyloxy group at the 4-position of the phenyl ring and a phenylethyl substituent at the 1-position of the tetrahydropyridine ring, contributing to its stereochemical complexity (R-configuration) and physicochemical behavior .

Primary uses include laboratory chemical synthesis and pharmaceutical intermediate production, though its biological activity remains less characterized compared to structurally related compounds . Safety data indicate hazards such as acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

Propriétés

IUPAC Name |

1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINDPIOCYKBQG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432687 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257928-43-1 | |

| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydropyridine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a halogenated precursor.

Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties

Research indicates that (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to interact with dopamine receptors, potentially offering therapeutic benefits by protecting dopaminergic neurons from degeneration .

Antidepressant Activity

The compound has also shown promise in antidepressant research. Studies suggest that it may influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. This action could position it as a candidate for developing new antidepressant therapies .

Neuropharmacology

Dopaminergic Modulation

As a tetrahydropyridine derivative, this compound has been investigated for its dopaminergic modulation properties. Its ability to enhance dopamine signaling could make it beneficial in treating conditions characterized by dopaminergic dysfunction .

Cognitive Enhancement

Preliminary studies have indicated that this compound may facilitate cognitive enhancement through its action on cholinergic pathways. By increasing acetylcholine levels or enhancing receptor sensitivity, it may improve learning and memory functions .

Material Sciences

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymers used in various industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of ®-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenylethyl groups may play a crucial role in binding to these targets, while the tetrahydropyridine ring provides structural stability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s tetrahydropyridine core is shared with several pharmacologically active analogues. Key structural differences lie in substituent groups, which dictate biological activity, stability, and toxicity.

Table 1: Structural Comparison

Physicochemical Properties

Solubility and Stability :

Melting Points and Synthetic Yields :

- Pyridine derivatives with nitro or bromo substituents (e.g., from ) exhibit higher melting points (268–287°C) and moderate yields (67–81%), suggesting that electron-withdrawing groups improve crystallinity . The target compound’s storage requirement (2–8°C) implies sensitivity to heat and light .

Activité Biologique

(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (CAS Number: 257928-43-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- Density : 1.108 g/cm³

- Boiling Point : 507.4 °C

The compound is structurally related to a class of compounds known for their interaction with various biological targets, particularly in the context of neuroprotection and inflammation modulation. Research indicates that it may act as an agonist for specific receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation control .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce retinal vascular leakage in diabetic models, indicating its potential utility in treating diabetic retinopathy (DR). The compound demonstrated similar efficacy to established drugs while maintaining a favorable safety profile .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been evaluated through its agonistic effects on PPARα. Activation of this receptor has been linked to reduced inflammation and improved metabolic profiles in various animal models. The mechanism involves the upregulation of genes associated with fatty acid oxidation and anti-inflammatory responses .

Case Studies

Efficacy in Animal Models

In vivo studies using streptozotocin-induced diabetic rats have shown that this compound effectively crosses the blood-retinal barrier and reaches therapeutic concentrations in the retina. This is critical for its proposed application in ocular diseases related to diabetes .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Results indicate no significant adverse effects at therapeutic doses, making it a promising candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine in laboratory settings?

- Methodological Guidance :

- PPE Requirements : Use nitrile gloves, safety glasses, and face shields to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust/aerosols (H335 hazard) .

- Spill Management : Avoid dust generation; use wet methods or HEPA-filtered vacuums for containment .

- Storage : Store in a dry environment below 28°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers confirm the stereochemical purity of this compound during synthesis?

- Methodological Guidance :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers.

- Optical Resolution : Use diastereomeric salt formation with chiral acids (e.g., (−)-dibenzoyltartaric acid), as demonstrated in related tetrahydropyridine syntheses .

- Polarimetry : Measure specific rotation and compare to literature values for the (R)-enantiomer.

Q. What analytical techniques are recommended for structural characterization?

- Methodological Guidance :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., benzyloxy group at C4, phenylethyl group at N1).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C26H27NO, MW 369.50 g/mol) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. What experimental models are suitable for assessing the neurotoxic potential of this compound, given its structural similarity to MPTP?

- Methodological Guidance :

- In Vitro Models :

- Mitochondrial Assays : Measure inhibition of NAD-linked substrate oxidation in isolated brain mitochondria (e.g., using succinate/glutamate as substrates), as done for MPP+ .

- Dopamine Transporter (DAT) Uptake : Use striatal synaptosomes to test competitive inhibition of [3H]dopamine uptake, analogous to MPP+ studies .

- In Vivo Models :

- Murine Parkinsonism Models : Administer the compound to C57BL/6 mice and monitor dopaminergic neuron loss via tyrosine hydroxylase immunohistochemistry .

Q. How might the (R)-configuration influence biological activity compared to the (S)-enantiomer?

- Methodological Guidance :

- Receptor Binding Studies : Perform radioligand displacement assays on dopamine receptors (D1/D2) and monoamine transporters to compare enantiomer affinities.

- Metabolic Profiling : Incubate both enantiomers with liver microsomes or recombinant CYP450 enzymes to assess stereoselective metabolism.

- Behavioral Assays : Compare locomotor activity and catalepsy in rodent models to evaluate in vivo stereospecific effects.

Q. What strategies can resolve contradictions between limited toxicity data and structural alerts for neurotoxicity?

- Methodological Guidance :

- Tiered Toxicity Screening :

Ames Test : Assess mutagenicity to address GHS H302 (oral toxicity) .

hERG Assay : Evaluate cardiotoxicity risk via patch-clamp electrophysiology.

Mitochondrial Toxicity : Use Seahorse XF Analyzer to measure OCR (oxygen consumption rate) in SH-SY5Y cells .

- Comparative Metabolomics : Identify reactive metabolites (e.g., pyridinium ions) via LC-MS/MS, comparing to MPTP/MPP+ pathways .

Q. What synthetic routes optimize yield and enantiomeric excess for this compound?

- Methodological Guidance :

- Key Steps :

Buchwald-Hartwig Coupling : Introduce the benzyloxy group via palladium-catalyzed aryl ether formation.

Chiral Resolution : Use (−)-dibenzoyltartaric acid for diastereomeric salt crystallization, achieving >98% ee .

Hydrogenation : Catalyze 1,2,3,6-tetrahydropyridine ring formation with Pd/C under H2 atmosphere .

- Process Optimization : Screen solvents (toluene vs. THF) and temperatures to minimize byproducts (e.g., over-reduction).

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on respiratory irritation (H335) versus lack of occupational exposure limits?

- Methodological Guidance :

- Dose-Response Studies : Expose human bronchial epithelial cells (e.g., BEAS-2B) to graded concentrations and measure IL-6/IL-8 release via ELISA.

- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict respiratory sensitization potential based on structural fragments.

- Historical Precedent : Cross-reference with structurally similar compounds (e.g., MPTP derivatives) that exhibit H335 hazards despite unclassified occupational limits .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 369.50 g/mol | |

| GHS Hazards | H302, H315, H319, H335 | |

| Recommended Storage | Dry, <28°C | |

| Chiral Resolution Method | Diastereomeric salt formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.